molecular formula C25H21F2N3O B2994972 1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 915189-28-5

1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2994972
CAS RN: 915189-28-5
M. Wt: 417.46
InChI Key: YAKNPLSUKVTHCX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various studies, including those related to drug development and disease research.

Scientific Research Applications

Anti-Alzheimer's Activity

Research has indicated the synthesis and evaluation of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, have shown significant promise in both in-vivo and in-vitro studies for the management of Alzheimer's disease. Among them, certain derivatives displayed excellent anti-Alzheimer's profiles, demonstrating the compound's potential in Alzheimer's research and therapy (M. Gupta et al., 2020).

Synthesis Methods

Another aspect of research focused on the synthesis of substituted benzimidazoles and imidazolo[4,5-b]pyridines using nitrobenzene as an oxidant. This method facilitated the creation of compounds analogous to the DNA-binding fluorochrome Hoechst 33258, indicating the versatility of such structures in chemical synthesis and their potential applications in biological assays (B. Yadagiri & J. Lown, 1990).

Antituberculosis Activity

The compound and its related structures have also been evaluated for their potential as Mycobacterium tuberculosis GyrB inhibitors. A particular derivative demonstrated promising activity against all tests, including in vitro assays against Mycobacterium smegmatis GyrB ATPase, suggesting a potential application in developing antituberculosis treatments (V. U. Jeankumar et al., 2013).

Anticancer Activity

Research into fluoro-substituted compounds has shown that certain derivatives possess anti-lung cancer activity. These findings are critical in the search for new therapeutic agents against lung cancer, demonstrating the compound's relevance in oncological research (A. G. Hammam et al., 2005).

Agricultural Applications

The synthesis and insecticidal evaluation of tetrahydroimidazo[1,2-a]pyridine derivatives have been explored, showing that the introduction of a fluoro group can significantly increase activity against pests such as pea aphids. This research indicates the potential agricultural applications of such compounds (Wenwen Zhang et al., 2010).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O/c26-20-11-9-17(10-12-20)14-29-15-19(13-24(29)31)25-28-22-7-3-4-8-23(22)30(25)16-18-5-1-2-6-21(18)27/h1-12,19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKNPLSUKVTHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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